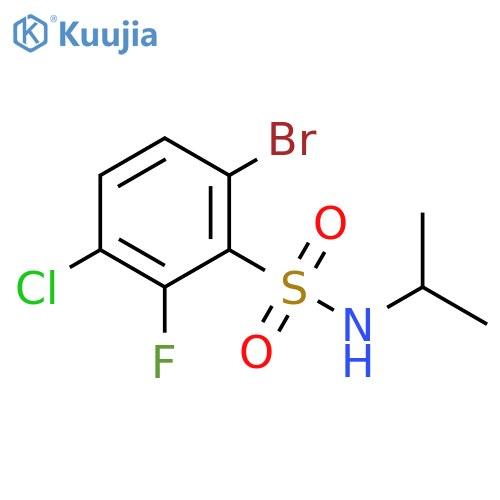

Cas no 2138278-23-4 (Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)

2138278-23-4 structure

商品名:Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-

CAS番号:2138278-23-4

MF:C9H10BrClFNO2S

メガワット:330.601603031158

CID:5280876

Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-

-

- インチ: 1S/C9H10BrClFNO2S/c1-5(2)13-16(14,15)9-6(10)3-4-7(11)8(9)12/h3-5,13H,1-2H3

- InChIKey: QJKQCODLEMRELF-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC(C)C)(=O)=O)=C(Br)C=CC(Cl)=C1F

Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-696014-0.5g |

6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |

2138278-23-4 | 0.5g |

$699.0 | 2023-03-10 | ||

| Enamine | EN300-696014-1.0g |

6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |

2138278-23-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-696014-0.25g |

6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |

2138278-23-4 | 0.25g |

$670.0 | 2023-03-10 | ||

| Enamine | EN300-696014-5.0g |

6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |

2138278-23-4 | 5.0g |

$2110.0 | 2023-03-10 | ||

| Enamine | EN300-696014-0.1g |

6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |

2138278-23-4 | 0.1g |

$640.0 | 2023-03-10 | ||

| Enamine | EN300-696014-0.05g |

6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |

2138278-23-4 | 0.05g |

$612.0 | 2023-03-10 | ||

| Enamine | EN300-696014-10.0g |

6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |

2138278-23-4 | 10.0g |

$3131.0 | 2023-03-10 | ||

| Enamine | EN300-696014-2.5g |

6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |

2138278-23-4 | 2.5g |

$1428.0 | 2023-03-10 |

Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)- 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

2138278-23-4 (Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-) 関連製品

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬